(5-Methyloxazol-2-yl)phenylmethanone
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Overview
Description
(5-Methyloxazol-2-yl)phenylmethanone is a heterocyclic compound that features an oxazole ring substituted with a methyl group at the 5-position and a phenyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyloxazol-2-yl)phenylmethanone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenyl ketones with carboxylic acids or their derivatives under acidic conditions. For example, the reaction of 2-aminophenyl ketone with acetic anhydride in the presence of a catalytic amount of sulfuric acid can yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(5-Methyloxazol-2-yl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(5-Methyloxazol-2-yl)phenylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (5-Methyloxazol-2-yl)phenylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound with a similar heterocyclic structure.
Isoxazole: A structural isomer with the oxygen and nitrogen atoms in different positions.
Thiazole: Contains a sulfur atom instead of oxygen in the ring
Uniqueness
(5-Methyloxazol-2-yl)phenylmethanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl and phenyl substituents enhance its stability and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(5-methyl-1,3-oxazol-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H9NO2/c1-8-7-12-11(14-8)10(13)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
LNXWKDXFOLLXQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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